7-Dehydroxy Buprenorphine, also known as Buprenorphine Impurity F, is a chemical compound that is recognized as an impurity in the synthesis of Buprenorphine, a semi-synthetic opioid used primarily for pain management and the treatment of opioid use disorder. This compound is categorized under the class of morphinan derivatives and is of significant interest in pharmaceutical chemistry due to its structural similarities to Buprenorphine.
7-Dehydroxy Buprenorphine is derived from the synthesis processes of Buprenorphine, which itself originates from thebaine, a natural product. The compound can be isolated during the manufacturing process of Buprenorphine or synthesized through various chemical reactions.
The synthesis of 7-Dehydroxy Buprenorphine typically involves multi-step organic reactions that can include intramolecular oxidation and various coupling reactions.
The synthesis pathway has been optimized to reduce the number of steps and increase yield, making it more cost-effective compared to traditional methods that rely heavily on natural products .
The molecular structure of 7-Dehydroxy Buprenorphine can be represented as follows:
7-Dehydroxy Buprenorphine can undergo several chemical reactions typical for opioids:
These reactions are essential for understanding its pharmacokinetics and potential biological effects .
The mechanism of action for 7-Dehydroxy Buprenorphine is closely related to its structural similarity to Buprenorphine:
The pharmacological profile suggests that while it may have analgesic properties, its role as an impurity indicates that it does not exhibit the same efficacy or safety profile as its parent compound .
These properties are crucial for understanding how the compound behaves in different environments, especially in pharmaceutical formulations.
7-Dehydroxy Buprenorphine serves primarily as a reference standard in pharmaceutical research and quality control:
Its role as an impurity highlights the importance of monitoring such compounds during drug development to ensure safety and efficacy in clinical applications .
Buprenorphine is synthesized from thebaine, a naturally occurring morphinan alkaloid, through a multi-step sequence involving Diels-Alder cycloaddition, Grignard alkylation, and deprotection reactions [1] [4]. The initial step entails reacting thebaine with dienophiles (e.g., acrylates or maleic anhydride) to form 6,14-endo-ethenotetrahydrooripavine intermediates. This Diels-Alder adduct undergoes nucleophilic addition using Grignard reagents (e.g., tert-butylmagnesium chloride) to introduce the C-20 tertiary hydroxyl group characteristic of buprenorphine [1] [5]. Subsequent steps include cyanamide formation at the nitrogen moiety and protective group strategies for phenolic oxygens. Crucially, the final deprotection stage—cleavage of protective groups under alkaline conditions—serves as a potential gateway for impurity formation if reaction parameters deviate from optimal ranges [1] [3].
Table 1: Key Reaction Stages in Buprenorphine Synthesis and Associated Impurity Risks
Synthetic Stage | Reagents/Conditions | Primary Product | Potential Impurities |
---|---|---|---|
Diels-Alder | Acrylates, 60-80°C | 6,14-endo-Ethenoadduct | Incomplete adduction products |
Grignard Alkylation | t-BuMgCl, anhydrous THF | 7α-(1-Hydroxy-1,1-dimethylethyl) derivative | Over-alkylated species |
O/N-Deprotection | Alkali sulfides, 70-90°C | Demethylated intermediate | 7-Dehydroxy Buprenorphine |
Hydrogenation | Pd/C, H₂ pressure | Saturated C-ring structure | Dehalogenated by-products |
7-Dehydroxy Buprenorphine (C₂₉H₃₉NO₃; MW 449.62) arises predominantly during the O-demethylation (deprotection) phase of buprenorphine synthesis [2] [8]. This stage typically employs alkali or alkaline earth sulfides (e.g., sodium sulfide) to cleave methyl ether protective groups from phenolic oxygens. However, aggressive conditions—excessive temperature (>100°C), prolonged reaction times, or high sulfide concentrations—trigger reductive dehydroxylation at the C-7 position instead of demethylation [3] [6]. Mechanistically, sulfide ions act as nucleophiles, displacing the C-7 hydroxy group via a radical intermediate, leading to aromatization of ring C and loss of oxygen functionality. Catalytic hydrogenation steps further exacerbate this impurity; residual palladium catalysts facilitate over-reduction if hydrogen pressure or temperature exceeds thresholds [3] [6].
Table 2: Impact of Deprotection Parameters on 7-Dehydroxy Impurity Formation
Parameter | Standard Conditions | Aggressive Conditions | Impurity F Increase |
---|---|---|---|
Temperature | 70-90°C | >100°C | 4.2-fold |
Reaction Duration | 2-4 hours | >6 hours | 3.8-fold |
Na₂S Concentration | 1.0 equiv | >2.0 equiv | 5.1-fold |
Catalyst Loading (Pd/C) | 5 wt% | >10 wt% | 2.9-fold |
Patent literature reveals distinct impurity profiles across buprenorphine synthesis routes. Traditional protocols using hydrobromic acid for O-demethylation generate ≤8% 7-Dehydroxy Buprenorphine due to highly acidic conditions promoting dehydration [6]. In contrast, optimized processes employing mild sulfide-based deprotection (e.g., Na₂S in DMF/H₂O) limit this impurity to ≤0.5% [3]. Solvent systems also exert critical influence: aprotic media like toluene suppress hydrolysis side reactions, while protic solvents (e.g., ethanol) increase impurity yields by facilitating solvolysis at C-7 [6]. Hydrogenation efficiency is another variable; protocols utilizing controlled H₂ pressure (≤30 psi) with Pd/C afford minimal over-reduction compared to PtO₂ catalysts, which exhibit higher deoxygenation activity [3].
Table 3: Impurity F Levels in Different Manufacturing Processes
Process Parameter | Traditional Method | Optimized Method | Reduction in Impurity F |
---|---|---|---|
Deprotection Reagent | HBr/AcOH | Na₂S/DMF-H₂O | 94% |
Solvent System | Ethanol/water | Toluene/water | 88% |
Hydrogenation Catalyst | PtO₂ | Pd/C (5 wt%) | 79% |
Reaction Scale | Batch (>100 kg) | Continuous flow | 91% |
7-Dehydroxy Buprenorphine lacks the chiral C-7 hydroxy group present in buprenorphine, converting this stereogenic center to a planar sp²-hybridized carbon (C-7) within an aromatized phenolic ring [4] [8]. This structural shift eliminates configurational complexity at C-7 but retains four unchanged chiral centers (C-5, C-6, C-9, C-13, C-14) in the morphinan core. Nuclear magnetic resonance (NMR) analyses confirm rigidity imparted by the 6,14-etheno bridge, which constrains ring C conformation and simplifies proton coupling patterns relative to buprenorphine [4]. Critical NMR distinctions include:
CAS No.: 1721-59-1
CAS No.: 471-62-5
CAS No.: 83797-45-9
CAS No.:
CAS No.: 13823-29-5
CAS No.: